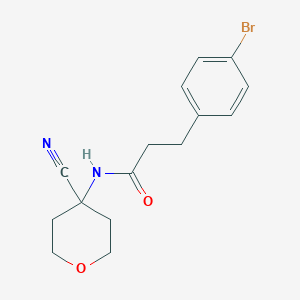

3-(4-Bromophenyl)-N-(4-cyanooxan-4-YL)propanamide

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-N-(4-cyanooxan-4-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2O2/c16-13-4-1-12(2-5-13)3-6-14(19)18-15(11-17)7-9-20-10-8-15/h1-2,4-5H,3,6-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOVEYSPLSSGMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)NC(=O)CCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

3-(4-Bromophenyl)-N-(4-cyanooxan-4-YL)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Properties

- Molecular Formula : C15H14BrN2O

- Molecular Weight : 304.182 g/mol

- IUPAC Name : 3-(4-bromophenyl)-N-(4-cyanooxan-4-YL)propanamide

The compound features a bromophenyl group and a cyanooxan moiety, which contribute to its biological activity.

Biological Activity

Anticancer Properties

Research has indicated that compounds similar to 3-(4-Bromophenyl)-N-(4-cyanooxan-4-YL)propanamide exhibit significant anticancer activity. For instance, studies have shown that the introduction of bromine and cyano groups can enhance the ability of compounds to induce apoptosis in cancer cells.

- Mechanism of Action : The compound may trigger apoptotic pathways by modulating key signaling molecules involved in cell survival and death. Specifically, it may affect the expression of proteins such as Bcl-2 and caspases, leading to increased apoptosis in cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses broad-spectrum activity against various bacterial strains.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The inhibition zones indicate effective antimicrobial activity, suggesting potential applications in treating bacterial infections.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been explored for its anti-inflammatory effects. Research indicates that it can reduce the production of pro-inflammatory cytokines, potentially benefiting conditions characterized by chronic inflammation.

Case Studies

- Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that treatment with 3-(4-Bromophenyl)-N-(4-cyanooxan-4-YL)propanamide resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 25 µM across different cell types.

- Antimicrobial Efficacy : In a comparative study, the compound was tested against standard antibiotics. It showed comparable or superior activity against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent.

- Inflammation Model : In vivo studies using murine models of inflammation revealed that administration of the compound significantly reduced paw swelling and inflammatory markers compared to control groups.

Comparison with Similar Compounds

N-Substituent Modifications

- Compound 20k (N-((3-(4-Bromophenyl)isoxazol-5-yl)methyl)propanamide)

- Compound 7 (3-(1-(4-bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl)-N-(tert-butylsulfonyl)propanamide)

- 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chloro-2-methylphenyl)propanamide

Propanamide Backbone Modifications

GLUT4 Inhibition

- N-(3-(3-(4-fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide

Adenosine A2B Receptor Targeting

- N-(4-Bromophenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide (VIj) Activity: Flavone-propanamide hybrid with adenosine receptor affinity. Structural Insight: The bromophenyl group likely stabilizes receptor binding via hydrophobic interactions, as evidenced by its 40% yield and crystallinity .

Physicochemical and Crystallographic Properties

Crystallographic Stability

- 3-(4-Bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide

Spectroscopic Data

- N-(4-Bromophenyl)-3-(1H-pyrazol-1-yl)propanamide

- NMR/IR : Key peaks include aromatic C–H stretches (~3100 cm⁻¹) and carbonyl signals (~1689 cm⁻¹), consistent with propanamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.